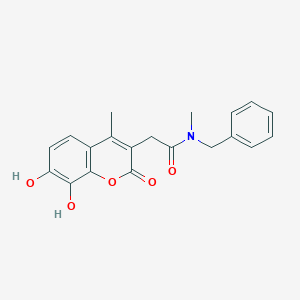![molecular formula C22H23NO6 B264436 N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine, also known as LY354740, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as metabotropic glutamate receptor agonists and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine acts as an agonist of the metabotropic glutamate receptor subtype 2 and 3 (mGluR2/3). These receptors are located in the central nervous system and are involved in the regulation of glutamate release, which is a major neurotransmitter in the brain. Activation of mGluR2/3 leads to a reduction in glutamate release, which in turn leads to a decrease in excitatory neurotransmission. This mechanism of action is thought to be responsible for the anxiolytic and antidepressant effects of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine.
Biochemical and Physiological Effects:
N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function in animal models of schizophrenia, and reducing drug-seeking behavior in animal models of addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine is that it is highly selective for mGluR2/3, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine. One area of interest is the potential use of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine in combination with other drugs for the treatment of anxiety, depression, and other psychiatric disorders. Another area of interest is the potential use of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine in the treatment of pain, particularly chronic pain. Additionally, there is interest in further exploring the neuroprotective effects of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine in animal models of neurodegenerative diseases. Finally, there is interest in developing new analogs of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine with improved pharmacological properties.
In conclusion, N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine is a compound with potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders, as well as in the treatment of addiction, pain, and neurodegenerative diseases. Its mechanism of action involves activation of the mGluR2/3 receptor, which leads to a reduction in glutamate release and a decrease in excitatory neurotransmission. While there are limitations to its use in certain experiments, there are several future directions for research on N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine that warrant further investigation.
Synthesis Methods
The synthesis of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine involves several steps, starting with the reaction of 4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one with 3-bromopropionic acid. This reaction leads to the formation of the intermediate compound, which is then converted to the final product by reacting with glycine in the presence of a base. The final product is obtained as a white powder with a purity of over 99%.
Scientific Research Applications
N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine has been extensively studied for its potential therapeutic applications, particularly for the treatment of anxiety, depression, and schizophrenia. It has also been shown to have potential applications in the treatment of addiction, pain, and neurodegenerative diseases.
properties
Product Name |
N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine |
|---|---|
Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C22H23NO6/c1-11-13(7-8-18(24)23-10-19(25)26)22(27)29-20-12(2)21-16(9-15(11)20)14-5-3-4-6-17(14)28-21/h9H,3-8,10H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
WDTWGWTXNBNQSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C4=C(CCCC4)OC3=C2C)CCC(=O)NCC(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide](/img/structure/B264357.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264358.png)
![N-isopropyl-3-(methylsulfanyl)-2-({[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)propanamide](/img/structure/B264359.png)
![2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264367.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264376.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)